cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL
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Overview
Description
cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL is a chemical compound with the molecular formula C11H11F3O3 and a molecular weight of 248.2 g/mol . It is a chromane derivative, characterized by the presence of a methoxy group at the 6th position and a trifluoromethyl group at the 2nd position on the chromane ring, along with a hydroxyl group at the 4th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chromane precursor.
Methoxylation: Introduction of the methoxy group at the 6th position.
Trifluoromethylation: Addition of the trifluoromethyl group at the 2nd position.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups .
Scientific Research Applications
cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(trifluoromethyl)chromane-4-OL: Lacks the cis configuration.
6-Methoxy-2-(methyl)chromane-4-OL: Has a methyl group instead of a trifluoromethyl group.
6-Methoxy-2-(trifluoromethyl)chromane-4-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL is unique due to its specific configuration and combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-6-2-3-9-7(4-6)8(15)5-10(17-9)11(12,13)14/h2-4,8,10,15H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPBLFLXPAOFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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